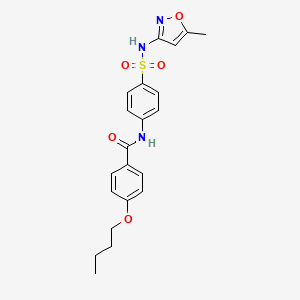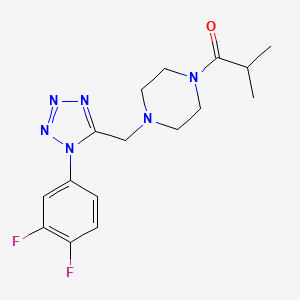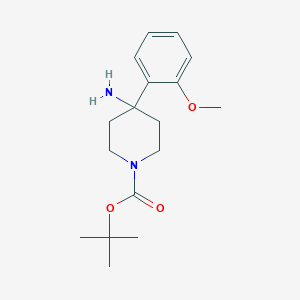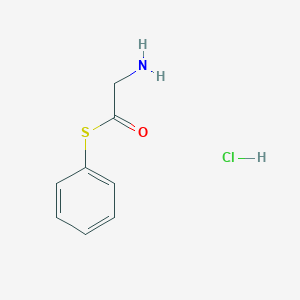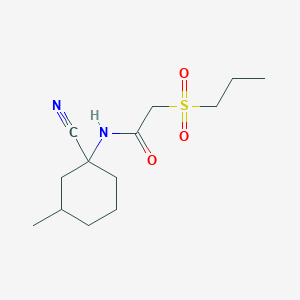
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide, also known as CPP-109, is a drug that has been studied for its potential use in treating addiction and related disorders. CPP-109 is a derivative of vigabatrin, a drug used to treat epilepsy. CPP-109 works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Mechanism of Action
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide works by inhibiting the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and may help to reduce cravings for drugs and alcohol. In addition, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been shown to be safe and well-tolerated in human clinical trials.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide is that it has been shown to be safe and well-tolerated in human clinical trials. This makes it a promising candidate for further development as a treatment for addiction and related disorders. One limitation of this compound is that it may not be effective for all types of addiction, and further research is needed to determine its potential efficacy for different types of addiction.
Future Directions
There are several potential future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide. One direction is to further study its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Another direction is to investigate its potential use in other neurological and psychiatric disorders, such as anxiety disorders and depression. Finally, further research is needed to determine the optimal dosing and administration of this compound for different types of addiction and related disorders.
Synthesis Methods
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclohexanone intermediate, which is then converted to the final product through a series of reactions involving sulfonylation, cyanation, and propylation.
Scientific Research Applications
N-(1-Cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide has been studied for its potential use in treating addiction and related disorders, such as cocaine addiction, alcoholism, and opioid addiction. Studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. In addition, this compound has been shown to be safe and well-tolerated in human clinical trials.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-7-19(17,18)9-12(16)15-13(10-14)6-4-5-11(2)8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSZDPSUTXIECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1(CCCC(C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)

![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
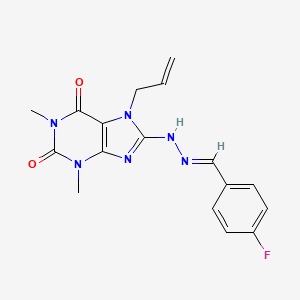
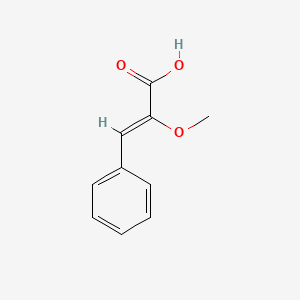
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
